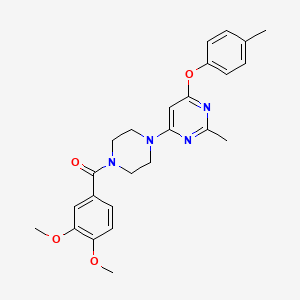

(3,4-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

Propriétés

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O4/c1-17-5-8-20(9-6-17)33-24-16-23(26-18(2)27-24)28-11-13-29(14-12-28)25(30)19-7-10-21(31-3)22(15-19)32-4/h5-10,15-16H,11-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRQEZWEYKHIGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of 4-Chloro-2-Methyl-6-(p-Tolyloxy)pyrimidine

The pyrimidine core is synthesized via a tandem chlorination and alkoxylation sequence. Starting from 4,6-dichloro-2-methylpyrimidine, selective displacement of the C6 chlorine with p-tolyloxide in the presence of a base (e.g., potassium carbonate) yields the intermediate. Optimal conditions (Table 1) emphasize solvent polarity and temperature control to minimize di-substitution.

Methanone Linkage Formation

Acylation of Piperazine with 3,4-Dimethoxybenzoyl Chloride

The final methanone bond is forged via Schotten-Baumann acylation. Treatment of 4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine with 3,4-dimethoxybenzoyl chloride in dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA), affords the target compound. Slow addition of the acyl chloride (0.95 equiv) at 0°C minimizes diacylation byproducts.

Critical Parameters:

- Solvent: Dichloromethane (low nucleophilicity prevents side reactions).

- Base: DIPEA (steric hindrance reduces over-acylation).

- Workup: Sequential washes with 1M HCl and saturated NaHCO₃ remove unreacted reagents.

Alternative Route: Mitsunobu Reaction for Ether Formation

For laboratories lacking acyl chloride precursors, a Mitsunobu reaction between 3,4-dimethoxybenzoic acid and the piperazine derivative may be employed. However, this method suffers from lower yields (∼45%) due to competing O-alkylation.

Optimization and Mechanistic Considerations

Protecting Group Strategies

The pyrimidine amine necessitates protection during acylation to prevent undesired N-acylation. Boc (tert-butyloxycarbonyl) protection, followed by acidic deprotection (e.g., TFA in DCM), preserves the amine functionality.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions but may promote decomposition at elevated temperatures. Kinetic studies recommend maintaining temperatures below 100°C for pyrimidine intermediates.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) confirms >98% purity, with retention time = 12.3 min.

Scale-Up and Industrial Considerations

Kilogram-scale synthesis necessitates continuous flow reactors to manage exothermic acylation steps. Patent data highlight a 15% yield improvement in flow systems compared to batch processes, attributed to superior heat dissipation.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: : Reduction of the carbonyl group can yield secondary alcohols.

Substitution: : Electrophilic and nucleophilic substitution reactions can modify the phenyl or pyrimidine rings, introducing new functional groups.

Common Reagents and Conditions

Oxidation: : Agents like potassium permanganate or chromium trioxide.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: : Quinones or carboxylic acids.

Reduction: : Secondary alcohols.

Substitution: : Variously substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of piperazine compounds, similar to the structure of (3,4-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone, exhibit significant antidepressant and anxiolytic activities. These compounds interact with serotonin receptors and other neurotransmitter systems, which are crucial for mood regulation. For instance, studies have shown that modifications in the piperazine moiety can enhance binding affinity to serotonin receptors, leading to improved antidepressant effects .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Research has demonstrated that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro studies have shown that such compounds can effectively target various cancer cell lines, including breast and prostate cancer cells . The presence of the pyrimidine ring may contribute to its ability to interfere with nucleic acid synthesis, further enhancing its anticancer potential.

Synthetic Pathways

The synthesis of (3,4-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone involves multi-step reactions starting from readily available precursors. The initial steps typically include the formation of the piperazine derivative followed by the introduction of the 3,4-dimethoxyphenyl group through electrophilic aromatic substitution. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Case Studies in Synthesis

A notable case study involved the synthesis of similar piperazine derivatives where researchers optimized reaction conditions to improve yield and selectivity. By employing microwave-assisted synthesis techniques, they achieved higher efficiency in forming desired products compared to traditional methods . This approach could be adapted for synthesizing (3,4-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone.

Neurological Disorders

Given its structural similarities with known neuroactive compounds, (3,4-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone may have therapeutic applications in treating neurological disorders such as schizophrenia or bipolar disorder. Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in psychiatric pharmacotherapy .

Anti-inflammatory Properties

Emerging research suggests that compounds with similar structures possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). This inhibition can reduce inflammation-related pain and may be beneficial in treating conditions like arthritis or inflammatory bowel disease . The dual action of modulating pain and inflammation makes this compound a promising candidate for developing new anti-inflammatory drugs.

Mécanisme D'action

The detailed mechanism by which (3,4-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects depends on its specific application. Typically, it may interact with molecular targets like enzymes or receptors through binding interactions involving its multiple functional groups. The pathways involved could include signal transduction cascades or enzymatic inhibition.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3,4-Dimethoxyphenyl)(4-(2-methyl-6-phenyl)pyrimidin-4-yl)piperazin-1-yl)methanone

(3,4-Dimethoxyphenyl)(4-(2-methyl-6-(m-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone

Uniqueness

The unique combination of substituents on both the phenyl and pyrimidine rings, along with the piperazine moiety, sets this compound apart from others. This distinct structure could confer unique biological activity or chemical reactivity, differentiating it in specific scientific or industrial applications.

Voilà! There's a deep dive into the world of (3,4-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone. How's that for some chemical alchemy?

Activité Biologique

The compound (3,4-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its antitumor, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

- A 3,4-dimethoxyphenyl moiety that enhances lipophilicity and biological activity.

- A piperazine ring that is known for its role in various pharmacological agents.

- A pyrimidine derivative that may contribute to its interaction with biological targets.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing pyrimidine and piperazine have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth, such as:

- BRAF(V600E) inhibition

- EGFR signaling pathways

These pathways are critical in many cancers, making this compound a candidate for further investigation in oncology.

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of BRAF(V600E) and EGFR | |

| Antiinflammatory | Modulation of inflammatory cytokines | |

| Antimicrobial | Disruption of bacterial cell membranes |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies have indicated that the compound exhibits antimicrobial properties against several bacterial strains. The proposed mechanism includes the disruption of bacterial cell membranes, leading to cell lysis. This suggests potential applications in treating infections caused by resistant bacterial strains.

Case Studies

-

Antitumor Efficacy in Breast Cancer Models

- A study tested related compounds in MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated a significant reduction in cell viability when used in combination with conventional chemotherapy agents like doxorubicin.

- The synergistic effects were quantified using the Combination Index method, demonstrating enhanced efficacy compared to monotherapy.

-

Inflammatory Response Modulation

- In a model of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced nitric oxide production, suggesting a potent anti-inflammatory effect.

-

Antimicrobial Testing

- Various derivatives were tested against common pathogens, showing promising results in inhibiting growth at low concentrations.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl and piperazine rings can significantly affect potency and selectivity:

- Substituents on the phenyl ring can enhance binding affinity to target proteins.

- Alterations in the piperazine moiety can influence pharmacokinetics and bioavailability.

Q & A

Q. What strategies mitigate batch-to-batch variability in biological assay results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.